Home > Products > Screening Compounds P10774 > 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - 1638767-40-4

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-2599945
CAS Number: 1638767-40-4
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biomolecules. It has been identified as a significant intermediate in the synthesis of more complex chemical entities, particularly in the development of kinase inhibitors.

Source

The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic synthesis and drug discovery.

Classification

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified under nitrogen heterocycles, specifically within the pyrrolo[2,3-d]pyrimidine family. This classification is important as it indicates the compound's structural characteristics and potential reactivity patterns.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:

  1. Cyclization Reactions: The primary method for synthesizing this compound involves cyclization of appropriate precursors. One common approach utilizes cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate at room temperature.
  2. Reagents: Other reagents such as 3,3-diethoxy-propyne, copper chloride, and 6-methylpicolinic acid are also employed to facilitate the formation of the pyrrolo[2,3-d]pyrimidine structure .

Technical Details

The synthetic routes can be optimized for yield and purity, often employing large-scale reactors and continuous flow processes to enhance production efficiency. Recent advancements also include microwave-assisted reactions and copper-catalyzed methods that improve reaction times and outcomes .

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by:

  • A pyrrolo[2,3-d]pyrimidine core.
  • A bromine atom at the 6-position.
  • A methyl group at the 7-position.

This specific substitution pattern influences both the chemical reactivity and biological activity of the compound.

Data

The molecular formula is C8H7BrN4C_8H_7BrN_4, with a molecular weight of approximately 228.07 g/mol. The compound's structural features allow it to participate in various chemical reactions typical for heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
  • Cyclization: It can participate in further cyclization reactions to yield more complex structures .

Common Reagents and Conditions

  • Substitution: Sodium iodide in acetone is commonly used for halogen exchange.
  • Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) can facilitate oxidation reactions.
  • Reduction: Sodium borohydride in methanol serves as a reducing agent under mild conditions .
Mechanism of Action

Process

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily acts as an inhibitor of several key kinases:

  • Cyclin-Dependent Kinase 4/6
  • p21-Activated Kinase 4
  • Monopolar Spindle Kinase 1

Data

The mechanism involves binding to the active sites of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle regulation and apoptosis induction in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with heterocyclic compounds, including:

  • Melting point: Specific values may vary based on purity and synthesis methods.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Reactivity towards nucleophiles due to the presence of the bromine substituent.
  • Stability under standard laboratory conditions but may require specific handling due to potential reactivity with strong bases or acids.
Applications

Scientific Uses

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

  1. Drug Development: It serves as a scaffold for designing novel kinase inhibitors that target specific pathways involved in cancer cell proliferation.
  2. Biochemical Studies: The compound is utilized in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  3. Synthetic Chemistry: It acts as an intermediate for synthesizing more complex organic molecules with potential therapeutic applications .
Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Derivatives

Multi-Step Organic Synthesis Pathways for Halogenated Analogues

The synthesis of 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638767-40-4, MW: 212.05 g/mol, Formula: C₇H₆BrN₃) follows a sequential functionalization strategy beginning with 7H-pyrrolo[2,3-d]pyrimidine core formation. A key precursor, 6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26786-73-2), undergoes regioselective bromination using molecular bromine in dimethylformamide (DMF) at 0-5°C to install the bromine atom at the C6 position [3] [5]. The critical N7-methylation is achieved earlier in the sequence using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions [2] [5]. This step must precede bromination to prevent undesired alkylation side reactions on the pyrimidine nitrogen atoms. Alternative pathways start from 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, where selective bromination at C6 is achieved under mild conditions (e.g., N-bromosuccinimide in DMF at room temperature), followed by chlorine displacement with methylamine to introduce the methyl group [3]. The synthesis of the closely related 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 784150-42-1, MW: 246.49 g/mol) exemplifies this halogenated analogue synthesis, where phosphorus oxychloride (POCl₃) chlorination precedes bromination [6].

Table 1: Key Intermediates in the Synthesis of Halogenated Pyrrolo[2,3-d]pyrimidines

Intermediate CompoundCAS NumberRole in SynthesisKey Reaction Conditions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine26786-73-2Bromination precursor for C6 functionalizationBr₂/DMF, 0-5°C [5]
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-Dual electrophile for selective substitutionStepwise bromination/amination [3]
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine784150-42-1Versatile building block for cross-couplingPOCl₃ chlorination, then NBS bromination [6]
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate-Precursor for hydrazide-based kinase inhibitorsCondensation with benzocaine [7]

Regioselective Bromination Strategies at the 6-Position

Achieving C6 selectivity in pyrrolo[2,3-d]pyrimidine bromination exploits the inherent electron density distribution of the fused heterocycle. The C6 position exhibits higher electron density compared to C4 due to the electron-donating nature of the pyrrole nitrogen, making it more susceptible to electrophilic attack. Bromination using molecular bromine (Br₂) in polar aprotic solvents like DMF at controlled temperatures (0-25°C) yields 6-bromo-7H-pyrrolo[2,3-d]pyrimidine with >90% regioselectivity [3]. Alternatively, N-bromosuccinimide (NBS) in acetonitrile or DMF at room temperature offers a milder and more easily controllable bromination method, minimizing dibromination byproducts [6]. The presence of a methyl group at N7 (as in 7-methyl-7H-pyrrolo[2,3-d]pyrimidine) slightly enhances C6 reactivity due to inductive effects, further improving regioselectivity. For advanced intermediates like 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, bromination occurs exclusively at C6 even without protecting groups, demonstrating the strong directing effect of the fused ring system [6]. This regiochemical preference is critical for synthesizing 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 784150-42-1), where sequential functionalization enables further derivatization at both C4 and C6 positions.

Table 2: Bromination Conditions and Regioselectivity at C6 Position

SubstrateBrominating AgentSolventTemperature (°C)Regioselectivity (C6:C4)Yield (%)
7H-Pyrrolo[2,3-d]pyrimidineBr₂ (1.0 equiv)DMF0-595:5 [3]85
7-Methyl-7H-pyrrolo[2,3-d]pyrimidineNBS (1.05 equiv)CH₃CN25>98:2 [6]92
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineBr₂ (1.0 equiv)DMF25>99:1 [6]88
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amineBr₂ (1.0 equiv)DMF0N/A (C5 pre-brominated) [4]75

Catalytic Coupling Reactions for Functional Group Introduction

The 6-bromo substituent in 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups critical for modulating biological activity. Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts and a base like K₂CO₃ in toluene/ethanol mixtures (80-100°C) efficiently yields 6-aryl derivatives [3] [7]. These compounds are pivotal intermediates in kinase inhibitor synthesis, as demonstrated in the preparation of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ [7]. Sonogashira coupling with terminal alkynes employs Pd/Cu co-catalysts in triethylamine/DMF at 50-60°C, introducing alkyne functionalities for further cyclization or bioconjugation [3]. Additionally, Buchwald-Hartwig amination with primary or secondary amines using Pd₂(dba)₃/XPhos catalytic systems in toluene at 100°C installs amino groups at C6, significantly altering electronic properties and hydrogen bonding capacity [5]. The 7-methyl group remains stable under these conditions, demonstrating its compatibility with diverse metal-catalyzed transformations. These catalytic methods transform the 6-bromo compound into a multifunctionalized building block for generating targeted libraries, particularly for kinase inhibition applications where specific aryl or heteroaryl substitutions enhance potency against EGFR, Her2, VEGFR2, and CDK2 enzymes [7].

Table 3: Catalytic Coupling Reactions of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Coupling TypeCatalyst SystemReagents/ConditionsKey ApplicationsReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acid, Toluene/EtOH, 80°C, 12hSynthesis of 6-aryl kinase inhibitor intermediates [7] [3] [7]
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃Terminal alkyne, Et₃N/DMF, 60°C, 8hIntroduction of alkyne spacers for bioconjugation [3]
Buchwald-HartwigPd₂(dba)₃, XPhos, NaOtBuSecondary amine, Toluene, 100°C, 18hInstallation of dialkylamino groups for solubility enhancement [5]
Carbonylative CouplingPd(OAc)₂, dppf, CO atmosphereAmine, Et₃N, DMF, 100°C, 24hSynthesis of 6-carboxamide derivatives [3]

Solid-Phase Synthesis for High-Throughput Library Generation

Solid-phase synthesis techniques enable the rapid generation of diverse pyrrolo[2,3-d]pyrimidine libraries by anchoring advanced intermediates like 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 784150-42-1) to polymeric resins. The common strategy employs Wang resin-linked benzaldehydes, which undergo condensation with hydrazide derivatives of pyrrolo[2,3-d]pyrimidines under acidic conditions (acetic acid catalyst in ethanol) to form hydrazone linkages [7]. This immobilization facilitates stepwise functionalization: first, selective chlorine displacement at C4 with amines or alcohols under microwave irradiation (100°C, 30 min), followed by palladium-mediated Suzuki coupling of the C6-bromine with resin-bound boronic acids [5]. Photocleavable linkers (e.g., o-nitrobenzyl derivatives) allow efficient release of final compounds under UV light (365 nm) without structural degradation. This approach was instrumental in synthesizing combinatorial libraries of ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ derivatives for high-throughput kinase inhibition screening [7]. The solid-phase methodology significantly reduces purification steps and enables the incorporation of diverse substituents, accelerating structure-activity relationship (SAR) studies for kinase inhibitor optimization. Key advantages include compatibility with the 7-methyl group stability and controlled sequential derivatization at C4 and C6 positions, which would be challenging in solution-phase synthesis due to competing reactions.

Properties

CAS Number

1638767-40-4

Product Name

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

InChI

InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3

InChI Key

WMJFYMHMIFSBCV-UHFFFAOYSA-N

SMILES

CN1C(=CC2=CN=CN=C21)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.